![molecular formula C19H13BrF2N2O3S B7518983 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide, also known as BAY-876, is a small molecule inhibitor that targets the mitochondrial pyruvate carrier (MPC). The MPC is a key component of the mitochondrial pyruvate oxidation pathway, which plays a crucial role in energy metabolism. BAY-876 has been shown to inhibit the MPC and reduce the growth of cancer cells in vitro and in vivo.
作用機序
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide inhibits the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidation. By inhibiting the MPC, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide reduces the mitochondrial respiration and ATP production, leading to a decrease in cancer cell proliferation and survival. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce metabolic changes in cancer cells, including a decrease in glucose uptake and lactate production, as well as an increase in oxidative stress and reactive oxygen species (ROS) production. These changes are thought to contribute to the anticancer effects of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
実験室実験の利点と制限
One advantage of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its specificity for the MPC, which allows for selective inhibition of cancer cell metabolism without affecting normal cells. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, one limitation of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its poor solubility, which may affect its pharmacokinetic properties and limit its clinical application.
将来の方向性
Future studies on 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical efficacy. In addition, further studies could investigate the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a combination therapy with other anticancer agents. Finally, studies could explore the role of the MPC in other diseases, such as metabolic disorders and neurodegenerative diseases, and the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a therapeutic agent in these contexts.
Conclusion:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a small molecule inhibitor that targets the MPC and has shown promising anticancer effects in preclinical models. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. Future studies could further optimize its pharmacokinetic properties and investigate its potential in other diseases.
合成法
The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline to yield 3-(4-bromophenyl)sulfonamide-N-(2,4-difluorophenyl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. These findings suggest that 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide may have potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O3S/c20-13-4-7-15(8-5-13)24-28(26,27)16-3-1-2-12(10-16)19(25)23-18-9-6-14(21)11-17(18)22/h1-11,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOBPWLPQBAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

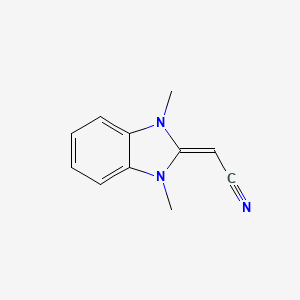
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)

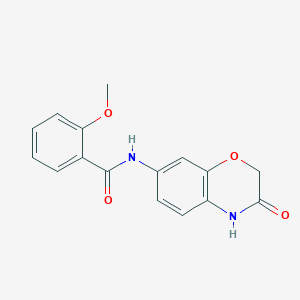

![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)

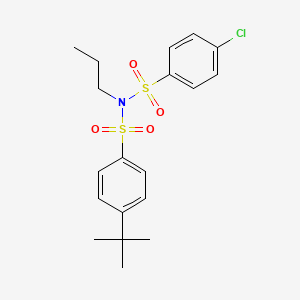
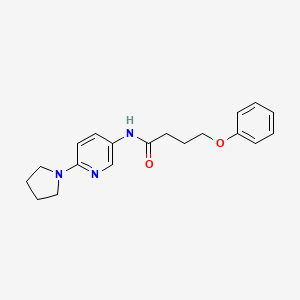
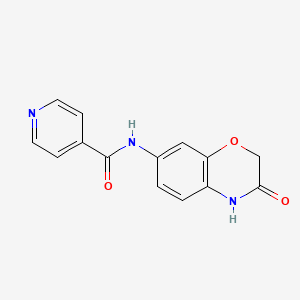
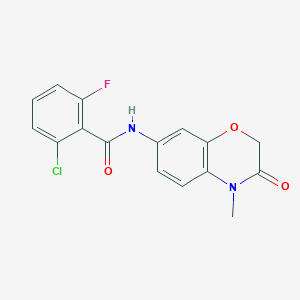
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)